rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a fluorine atom, a cyclopropane ring, and a benzoic acid moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include fluorinating agents, cyclopropanation reagents, and coupling agents such as carbodiimides .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorine atom and other substituents on the benzoic acid moiety can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Aplicaciones Científicas De Investigación
Rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and cyclopropane ring contribute to its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid: Lacks the racemic mixture, potentially leading to different biological activities.
2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid: Lacks the fluorine atom, which may result in reduced potency and selectivity.
5-fluoro-2-amidobenzoic acid: Lacks the cyclopropane ring, affecting its structural rigidity and binding properties.
Uniqueness
Rac-5-fluoro-2-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid is unique due to its combination of a fluorine atom, a cyclopropane ring, and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Propiedades
Número CAS |
1807940-27-7 |
---|---|
Fórmula molecular |
C12H12FNO3 |
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
5-fluoro-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H12FNO3/c1-6-4-8(6)11(15)14-10-3-2-7(13)5-9(10)12(16)17/h2-3,5-6,8H,4H2,1H3,(H,14,15)(H,16,17)/t6-,8-/m1/s1 |
Clave InChI |
KHXCNDVMASKGJY-HTRCEHHLSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]1C(=O)NC2=C(C=C(C=C2)F)C(=O)O |
SMILES canónico |
CC1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.